1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions would be carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The triazole rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole amines .
Scientific Research Applications
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole rings can coordinate with metal ions, enhancing their catalytic properties in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: This compound is similar in structure but contains benzyl groups instead of methyl groups.
1-Methyl-1H-1,2,4-triazole-3-amine: This compound has a similar triazole structure but differs in the position of the nitrogen atoms and the presence of an amine group.
Uniqueness
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its dual triazole rings, which provide multiple sites for chemical modification and interaction with other molecules. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H9N7 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[(1-methyltriazol-4-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C6H9N7/c1-12-2-5(8-10-12)3-13-4-6(7)9-11-13/h2,4H,3,7H2,1H3 |
InChI Key |
FXORTKILONHWSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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